molecular formula C6H5ClN4 B11916184 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11916184
M. Wt: 168.58 g/mol
InChI Key: QXQKCRYWKUCPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a key chemical intermediate in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold in pharmacology, serving as a bioisostere of purine that allows it to mimic adenine and act as a competitive ATP inhibitor for various kinase targets . Researchers value this compound for designing and synthesizing novel molecules with potential antitumor properties. Derivatives of this scaffold have demonstrated potent inhibitory activity against critical oncological targets, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . The reactive chlorine atom at the 3-position provides an excellent handle for further functionalization via nucleophilic substitution, enabling the introduction of diverse amine, hydrazine, or other functional groups to explore structure-activity relationships and optimize pharmacological profiles . This makes it a versatile building block for developing potential therapeutic agents, primarily for use in cancer research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloro-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5ClN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3

InChI Key

QXQKCRYWKUCPCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC=C2C(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 3 undergoes substitution with nucleophiles, forming derivatives with enhanced pharmacological properties.

Key Reactions:

  • Amine substitution :
    Reacts with primary/secondary amines (e.g., aniline, hydrazines) to yield 3-amino derivatives.
    Example :
    Reaction with aniline at room temperature produces 3-anilino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .

ReactantsConditionsProductYieldBiological Relevance
AnilineRT, 24 h, no catalyst3-Anilino derivative85%EGFR inhibition
Hydrazine hydrate60°C, EtOH, 12 h3-Hydrazinyl derivative78%Anticancer activity
  • Alkoxy substitution :
    Reacts with alcohols (e.g., methanol, ethanol) under basic conditions to form 3-alkoxy derivatives.

Catalytic Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to introduce aryl/heteroaryl groups.

Suzuki-Miyaura Coupling:

Reacts with aryl boronic acids to generate 3-aryl derivatives.
Example :
Coupling with 4-methoxyphenylboronic acid produces 3-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a candidate for kinase inhibition.

Boronic AcidCatalyst SystemProductYieldApplication
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF3-(4-Methoxyphenyl) derivative72%CDK2 inhibition

Halogen Exchange Reactions

The chlorine atom can be replaced with other halogens under specific conditions.

Bromination:

Treatment with PBr₃ or HBr in acetic acid yields 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a precursor for further functionalization .

Halogenating AgentConditionsProductYield
PBr₃Reflux, 6 h3-Bromo derivative68%

Cyclocondensation Reactions

The compound participates in heterocycle formation through reactions with bifunctional nucleophiles.

Triazole Formation:

Reaction with sodium azide and terminal alkynes under click chemistry conditions generates triazole-fused derivatives.

AlkyneConditionsProductYield
PhenylacetyleneCuI, DIPEA, DMFTriazole-linked hybrid65%

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 250°C without melting.

  • pH sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.

  • Solubility : Poor in water; soluble in DMSO, DMF, and chlorinated solvents .

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the most significant applications of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are essential regulators of the cell cycle, and their dysregulation is often associated with cancer progression. Research indicates that derivatives of this compound can effectively inhibit CDK2 activity, making them promising candidates for cancer therapy targeting tumor cells.

  • Case Study : A study demonstrated that derivatives of this compound exhibited antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) . The inhibition of CDK2/cyclin A was confirmed through molecular docking studies that illustrated the binding modes and energies compared to known inhibitors like roscovitine .

Anticancer Potential

The compound has been evaluated for its anticancer potential through various in vitro assays. Its ability to inhibit cell proliferation in multiple cancer types highlights its versatility as a therapeutic agent.

Cell Line Effect Reference
MCF-7Significant antiproliferative activity
HCT-116Effective inhibition
HepG-2Notable growth inhibition

Sigma Receptor Ligands

In addition to its role in inhibiting CDKs, this compound derivatives have been studied as sigma receptor ligands. Sigma receptors are involved in various physiological processes and have been implicated in pain modulation.

  • Case Study : A structure-activity relationship (SAR) study identified certain derivatives as selective sigma-1 receptor antagonists with promising antinociceptive properties. These compounds demonstrated good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, indicating their potential for further development as pain relief medications .

Synthetic Pathways

The synthesis of this compound typically involves several steps that can be optimized to produce various functional derivatives. The synthetic routes often leverage halogenated precursors and involve reactions typical of pyrazolo-pyrimidine chemistry.

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Compound Name Substituents Molecular Weight Key Spectral Data (¹H NMR) Key Properties
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (C3), Me (N1) 168.58 N/A Balanced lipophilicity; metabolic stability
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (C4), ClCH₂ (C6), Me (N1) 198.05 4.08 ppm (Me), 4.92 ppm (ClCH₂) High reactivity (two Cl sites); versatile intermediate
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine Cl (C4), 3-Cl-benzyl (N1) 279.12 N/A Enhanced lipophilicity; potential CNS activity
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine CF₃ (C6), Et (N1) 230.61 N/A Electron-withdrawing CF₃ improves stability; ethyl group alters pharmacokinetics
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Cl (C4), no Me 154.56 N/A Higher reactivity (unprotected N1); limited metabolic stability

Key Observations :

  • Chlorine Position : Chlorine at C3 (target compound) vs. C4 () alters electron distribution. C4-Cl compounds are more electrophilic, facilitating nucleophilic substitution .
  • Methyl vs. Bulkier Groups : The methyl group (target compound) balances steric hindrance and lipophilicity. Bulkier substituents (e.g., benzyl in ) increase molecular weight and logP, affecting membrane permeability.
  • Trifluoromethyl Group : Introduced in , CF₃ enhances oxidative stability and bioavailability due to strong electron-withdrawing effects.

Biological Activity

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C7H6ClN5, with a molecular weight of approximately 185.61 g/mol. The structural composition includes a pyrazolo-pyrimidine framework characterized by the presence of a chlorine atom and a methyl group at specific positions. This configuration contributes to its diverse biological activities.

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the most notable biological activities of this compound is its ability to inhibit CDK2. This inhibition is particularly relevant for cancer therapy, as it can selectively target tumor cells while sparing normal cells. Studies have shown that derivatives of this compound effectively inhibit CDK2 activity, leading to antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) 1.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-710.51
HCT-1168.21
A5498.214
PC319.563

Epidermal Growth Factor Receptor Inhibition

Research has also identified derivatives of this compound as potential inhibitors of the epidermal growth factor receptor (EGFR). For instance, certain synthesized derivatives demonstrated potent anti-proliferative activities against A549 and HCT-116 cancer cells with IC50 values indicating strong efficacy 4. Notably, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed activity against the mutant form (T790M) as well 4.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key kinases that regulate cell cycle progression and signal transduction pathways associated with tumor growth. The selective inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

Study on Halloysite Nanotube Delivery Systems

A recent study explored the use of halloysite nanotubes (HNTs) as carriers for pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that these nanomaterials could effectively deliver the drug without compromising its biological activity. The cytotoxicity was assessed on several cancer cell lines (RT112, UMUC3, PC3), demonstrating their potential as effective agents for prostate and bladder cancer treatment 3.

Antitumor Efficacy in Xenograft Models

Another study focused on the antitumor efficacy of pyrazolo[3,4-d]pyrimidine analogs in xenograft mouse models. The compounds were found to significantly reduce tumor growth without causing substantial hepatotoxicity, highlighting their potential for further development as human therapeutics for various cancers 5.

Structure-Activity Relationship (SAR)

The SAR studies have been instrumental in understanding how modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For example, substituting different groups at specific positions has led to compounds with improved potency against various targets including CDKs and EGFR.

Table 2: Summary of SAR Findings

ModificationBiological TargetEffectiveness
Chlorine substitutionCDK2Increased potency
Methyl group additionEGFREnhanced binding
Cyclic substituentsSigma-1 receptorPotent antagonist

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis typically involves multi-component cyclocondensation reactions. For example, one-pot protocols using coupling agents like arylboronic acids (e.g., 4-chlorophenylboronic acid) and bases such as sodium carbonate under Pd-catalyzed conditions yield pyrazolo[3,4-d]pyrimidine derivatives. Purification often employs flash column chromatography and preparative reverse-phase HPLC (RP-HPLC) to isolate high-purity products .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural verification relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Chemical shifts and coupling constants confirm substituent positions (e.g., methyl and chloro groups).
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and mass accuracy. For example, distinct ¹³C NMR signals at ~135 ppm (C-3) and ~148 ppm (C-7a) are characteristic of the pyrazolo[3,4-d]pyrimidine core .

Q. What purification techniques are optimal for isolating this compound?

Flash column chromatography (gradient elution with CH₂Cl₂/MeOH) and RP-HPLC (C18 columns, acetonitrile/water gradients) are standard. These methods resolve regioisomers and byproducts, achieving >95% purity, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine syntheses .

Advanced Research Questions

Q. How can regioselectivity during the functionalization of pyrazolo[3,4-d]pyrimidine derivatives be ensured?

Regiochemistry is confirmed via ¹H-¹³C HMBC NMR , which detects long-range correlations. For instance, the absence of H-1’ (ribose proton) coupling to C-3 in glycosylated derivatives confirms N-1 linkage, ruling out N-2/N-5 isomers. Reaction conditions (e.g., catalyst choice, temperature) further influence selectivity .

Q. What structural modifications enhance the biological activity of this compound analogs?

SAR studies reveal:

  • Chloro substituents at C-3 improve target affinity (e.g., anti-parasitic activity against Trypanosoma cruzi).
  • Methyl groups at N-1 enhance metabolic stability by reducing hepatic clearance. However, substitutions at C-7 often diminish activity or introduce cytotoxicity, highlighting positional sensitivity .

Q. How is metabolic stability assessed for pyrazolo[3,4-d]pyrimidine derivatives in preclinical studies?

In vitro assays using liver microsomes (e.g., murine or human S9 fractions) quantify residual parent compound after incubation. For example, 3-Chloro-1-methyl derivatives showed 100% retention after 60 minutes, indicating resistance to Phase I/II metabolism .

Q. What catalytic systems are effective for introducing diverse substituents to the pyrazolo[3,4-d]pyrimidine core?

  • Palladium catalysts (e.g., Pd(OH)₂/C) enable hydrogenolysis of protecting groups (e.g., benzoyl in nucleosides).
  • Copper(I) iodide facilitates Ullmann-type couplings for aryl/heteroaryl introductions.
  • Pd(OAc)₂ with ligands like XPhos optimizes cross-coupling reactions with boronic acids .

Q. How are data contradictions resolved in SAR studies of pyrazolo[3,4-d]pyrimidines?

Discrepancies (e.g., unexpected cytotoxicity) are addressed via:

  • Dose-response assays to differentiate selective vs. non-selective effects.
  • Metabolite profiling to identify degradation products.
  • Computational docking to validate target binding (if structural data is available). For instance, 3-Chloro-1-methyl analogs exhibited reduced off-target interactions compared to 7-substituted derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.